4-Amino-3-phenylbutanoic acid

Catalog No.
S539404
CAS No.
1078-21-3
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-phenylbutanoic acid

CAS Number

1078-21-3

Product Name

4-Amino-3-phenylbutanoic acid

IUPAC Name

4-amino-3-phenylbutanoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)

InChI Key

DAFOCGYVTAOKAJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN

Solubility

Soluble in DMSO

Synonyms

4-amino-3-phenylbutyric acid, 4-amino-3-phenylbutyric acid hydrochloride, 4-amino-3-phenylbutyric acid, (DL)-(+-)-mixture, 4-amino-3-phenylbutyric acid, (L)-(-)-isomer, beta-(aminomethyl)benzenepropanoic acid, beta-(aminomethyl)hydrocinnamic acid, beta-phenyl-gamma-aminobutyric acid, citrocard, fenibut, fenibut citrate, noophen, phenibut, phenybut, phenyl-GABA

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN

Description

The exact mass of the compound 4-Amino-3-phenylbutanoic acid is 179.0946 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. It belongs to the ontological category of organonitrogen compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Amino-3-phenylbutanoic acid, commonly known as phenibut, is a synthetic derivative of the neurotransmitter gamma-aminobutyric acid. It possesses a unique structure characterized by an amino group and a phenyl group attached to a butanoic acid backbone. The compound has gained attention for its potential therapeutic applications, particularly in the treatment of anxiety and sleep disorders due to its GABAA receptor agonist properties .

The mechanism of action of phenibut is not fully understood. While structurally similar to GABA, a major inhibitory neurotransmitter, phenibut does not appear to directly activate GABA receptors []. Instead, it may interact with other neurotransmitter systems or modulate the activity of voltage-gated calcium channels [, ]. More research is needed to definitively establish phenibut's mechanism of action.

Chemical Classification

4-Amino-3-phenylbutanoic acid is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. GABA is a major inhibitory neurotransmitter in the central nervous system [Source: National Institutes of Health (.gov) on GABA, ].

Investigational Uses

Research has explored the potential of 4-amino-3-phenylbutanoic acid for various applications, including:

  • Pharmacology: Studies have investigated its effects on the nervous system, particularly its interaction with GABA receptors [Source: Inxight Drugs on 4-Amino-3-phenylbutanoic acid (Phenibut), ].
  • Sample Preparation: In some cases, researchers have used 4-amino-3-phenylbutanoic acid as a reagent to improve the analysis of other substances in clinical trials [Source: Biosynth on 4-Amino-3-phenylbutanoic acid, ].

  • Condensation Reaction: Benzaldehyde reacts with ethyl acetoacetate in the presence of a condensation catalyst to form 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester.
  • Decarbonylation: The above product is treated with a strong alkaline solution to yield 3-phenylglutaric acid.
  • Dehydration: The 3-phenylglutaric acid undergoes dehydration to form 3-phenylpyroglutaric acid.
  • Hydrolysis: This compound is then hydrolyzed with strong aqua ammonia to produce 5-amino-5-oxo-3-phenyl-pentanoic acid.
  • Oxidation: Finally, oxidation of the hydrolysis product under alkaline conditions yields the target compound, 4-amino-3-phenylbutanoic acid .

Benzaldehyde+Ethyl acetoacetate2 4 diacetyl 3 phenyl pentanedionate diethyl ester4 Amino 3 phenylbutanoic acid\text{Benzaldehyde}+\text{Ethyl acetoacetate}\rightarrow \text{2 4 diacetyl 3 phenyl pentanedionate diethyl ester}\rightarrow \text{4 Amino 3 phenylbutanoic acid}

4-Amino-3-phenylbutanoic acid exhibits significant biological activity primarily as a GABAA receptor agonist. This action leads to anxiolytic effects, promoting relaxation and reducing anxiety levels. Additionally, it has been studied for its potential neuroprotective effects and ability to enhance cognitive function. Some research indicates that it may also influence pancreatic β-cell function, making it relevant in metabolic disorder treatments .

The synthesis methods for 4-amino-3-phenylbutanoic acid include:

  • Chemical Synthesis: As described above, utilizing starting materials like benzaldehyde and ethyl acetoacetate through a series of reactions including condensation, decarbonylation, dehydration, hydrolysis, and oxidation.
  • Alternative Methods: Research has explored converting primary amines into tetrazole derivatives using triethyl orthoformate and sodium azide, demonstrating versatility in modifying the compound's structure for various applications .

The applications of 4-amino-3-phenylbutanoic acid are diverse:

  • Pharmaceuticals: Used in treating anxiety disorders and sleep disturbances due to its calming effects on the central nervous system.
  • Neuroprotective Agents: Investigated for potential use in protecting neurons against damage from various neurodegenerative conditions.
  • Research Tool: Employed in scientific studies to understand GABAergic signaling pathways and their implications in mental health disorders .

Studies on the interactions of 4-amino-3-phenylbutanoic acid with other compounds have revealed its potential to enhance the effects of other anxiolytic drugs while also assessing its safety profile. Research indicates that it may alter neurotransmitter levels or receptor sensitivity when administered alongside other pharmacological agents, suggesting careful consideration in polypharmacy contexts .

Several compounds share structural or functional similarities with 4-amino-3-phenylbutanoic acid:

Compound NameStructure CharacteristicsUnique Features
Gamma-Aminobutyric AcidSimple amino acid structureNaturally occurring neurotransmitter
BaclofenA derivative of gamma-aminobutyric acidPrimarily used as a muscle relaxant
Phenibut (R)-enantiomerChiral variant of 4-amino-3-phenylbutanoic acidExhibits different pharmacokinetics and effects
5-HydroxytryptophanIndoleamine structurePrecursor to serotonin; affects mood regulation

The uniqueness of 4-amino-3-phenylbutanoic acid lies in its specific combination of anxiolytic properties and neuroprotective potential, which distinguishes it from other similar compounds that may not exhibit such a broad range of biological activities .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T2M58D6LA8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

GABA Agonists

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX22 - Phenibut

Pictograms

Irritant

Irritant

Other CAS

1078-21-3

Wikipedia

Phenibut

General Manufacturing Information

Benzenepropanoic acid, .beta.-(aminomethyl)-: INACTIVE

Dates

Modify: 2023-08-15
[1] Lapin I, et al. CNS Drug Rev. 2001, 7(4):471-81.
[2] Zyablitseva EA, et al. Neurosci Behav Physiol. 2008, 38(6):

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